Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester
Description
Phosphonic acid derivatives, particularly diethyl esters, are pivotal in organic synthesis, medicinal chemistry, and materials science due to their versatility as intermediates. The compound Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester features a unique aziridinyl ethyl substituent, a strained three-membered amine ring known for its reactivity in alkylation and crosslinking reactions.
Properties
CAS No. |
1010-38-4 |
|---|---|
Molecular Formula |
C8H18NO3P |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
1-(2-diethoxyphosphorylethyl)aziridine |
InChI |
InChI=1S/C8H18NO3P/c1-3-11-13(10,12-4-2)8-7-9-5-6-9/h3-8H2,1-2H3 |
InChI Key |
FPMRFNSLWWMNRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCN1CC1)OCC |
Origin of Product |
United States |
Preparation Methods
Modified Gabriel-Cromwell Reaction
The Gabriel-Cromwell reaction, traditionally used for amine synthesis, has been adapted for aziridine phosphonate preparation. In a solvent-free system, α-tosylated vinyl phosphonate intermediates react with primary amines (e.g., benzylamine, isopropylamine) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield aziridine 2-phosphonates. Key optimizations include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | DBU (1.5 equiv) | 87.0 |
| Solvent | Acetonitrile | 74.9 |
| Reaction Time | 3 hours | 69.2 |
This method avoids polar aprotic solvents, simplifying purification. The mechanism proceeds via a tandem Michael addition-intramolecular cyclization, with DBU facilitating both deprotonation and tosylate elimination.
Stereoselective Synthesis via Epoxide Intermediates
Epoxide Ring-Opening and Aziridine Formation
Enantiomerically enriched aziridine phosphonates are accessible through epoxypropylphosphonate precursors. For example, (R)- and (S)-2,3-epoxypropylphosphonates undergo regiospecific azide ring-opening followed by Staudinger reduction and cyclization (Scheme 8). Critical steps include:
- Azidation : Epoxide treatment with sodium azide/ammonium sulfate yields 3-azido-2-hydroxypropylphosphonates (95% yield).
- Cyclization : Oxazaphospholidine intermediates form at −78°C, followed by DBU-mediated ring contraction to aziridines (ee > 96%).
This route achieves high enantiomeric excess but requires low-temperature conditions and chiral starting materials.
Asymmetric Darzens-Type Reactions
Sulfinimine-Based Methodology
Davis and McCoull’s approach employs (S)-(+)-N-(benzylidene)-p-toluenesulfinamide in a Darzens reaction with diethyl 1-chloromethylphosphonate. The process involves:
- Lithiation : LiHMDS generates a phosphonate-stabilized carbanion.
- Sulfinimine Addition : Diastereomeric β-chloro sulfinamides form (58% major, 40% minor).
- Ring Closure : NaH-induced cyclization yields aziridine phosphonates (76% yield).
This method provides access to both enantiomers but necessitates chromatographic separation of diastereomers.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Average Yield (%) | Scalability | Stereochemical Control |
|---|---|---|---|
| Modified Gabriel-Cromwell | 87.0 | High | Low |
| Epoxide Ring-Opening | 75.0 | Moderate | High (ee > 96%) |
| Darzens Reaction | 67.0 | Low | High (dr 58:40) |
The Gabriel-Cromwell method excels in yield and simplicity, whereas epoxide-based routes offer superior stereoselectivity for pharmaceutical applications.
Mechanistic Insights and Side Reactions
Competing Pathways in Amine Reactions
During aziridine formation, primary amines may undergo over-alkylation, producing 3-(N,N-dialkylamino)propylphosphonates as byproducts. For example, benzylamine reacts with α-tosylated vinyl phosphonate to yield 15% dibenzylated byproduct alongside the desired aziridine. Base selection critically influences selectivity:
- DBU : Minimizes dialkylation (≤15% byproduct).
- Triethylamine : Increases byproduct formation to 30–40%.
Industrial-Scale Considerations
Solvent-Free Optimization
Recent advances demonstrate that solvent-free conditions at 120°C with catalytic tetrabutylammonium iodide enhance atom economy (80% yield). This approach reduces waste and aligns with green chemistry principles, though it requires precise temperature control to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester, also known as N-substituted aziridine diethyl phosphonates, has garnered significant attention in scientific research due to its diverse applications in medicinal chemistry, agriculture, and material science. This article explores its applications, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various human cancer cell lines. For instance, a cyanoaziridinylphosphonate derivative demonstrated an IC50 value of 1.5 μM against A549 lung adenocarcinoma cells . This suggests potential for developing new anticancer agents based on this compound.
Antimicrobial Properties
The compound has shown moderate antibacterial activity against strains such as Escherichia coli and Kocuria spp., as well as antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 12.5 μg/mL . The presence of the phosphonate group enhances the biological activity of these derivatives by mimicking amino acids.
| Compound Type | Activity Type | Target Organism | IC50/MIC Value |
|---|---|---|---|
| Cyanoaziridinylphosphonate | Antiproliferative | Human lung adenocarcinoma | 1.5 μM |
| N-functionalized 2-phosphonoaziridines | Antibacterial | E. coli, Kocuria spp. | Moderate |
| Racemic series of 1-alkoxycarbonyl-2-phosphonoaziridine | Antifungal | C. albicans | MIC 12.5 μg/mL |
Applications in Agriculture
Phosphonates are widely utilized in agriculture as effective biocides, including pesticides and herbicides. The unique properties of phosphonic acid derivatives allow them to act against a variety of pests while minimizing environmental impact. Their ability to mimic natural substrates makes them effective in controlling pest populations without significant toxicity to beneficial organisms .
Material Science Applications
The presence of the aziridine ring in these compounds provides unique properties that can be exploited in polymerization processes. For example, aziridine derivatives can act as effective bonding agents and oxidizing reagents in the synthesis of new materials . This application is particularly relevant in developing advanced materials with enhanced mechanical properties.
Case Study 1: Anticancer Study
A study conducted on the cytotoxic activity of novel aziridinyl phosphonic acid derivatives revealed promising results in inhibiting cancer cell proliferation. The synthesized compounds were tested against several cancer cell lines, demonstrating varying degrees of effectiveness based on structural modifications .
Case Study 2: Agricultural Application
In agricultural settings, trials involving phosphonate-based pesticides showed a significant reduction in pest populations while maintaining crop health. These compounds' lower toxicity profiles compared to traditional pesticides highlight their potential for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester involves its interaction with various molecular targets. The aziridine ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in various applications, including drug development and material science.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
- Aziridinyl vs. Chloroethyl Groups :
The aziridinyl group introduces basicity and strain-driven reactivity, enabling nucleophilic ring-opening reactions, whereas the chloroethyl group () facilitates elimination or substitution due to the C-Cl bond’s polarizability . - Fluorinated vs. Aromatic Substituents :
The fluoroalkenyl group () increases electron-withdrawing effects, lowering pKa compared to aromatic pyrazole derivatives (). This enhances solubility in polar media . - Hydrolysis Stability : Pyrazole phosphonates () hydrolyze readily under acidic conditions, whereas aziridinyl analogs may resist hydrolysis due to steric hindrance from the cyclic amine .
Biological Activity
Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester, also known as aziridinyl phosphonate, is a compound that has garnered attention for its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phosphonate group attached to an aziridine ring. The unique structure contributes to its biological activity, particularly in mimicking amino acids and influencing various biochemical pathways.
Biological Activity Overview
- Antiproliferative Effects :
-
Antibacterial Activity :
- The diethyl ester form of the compound has shown moderate antibacterial effects against various strains such as E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa. The effectiveness varies with structure modifications; for example, the diester form is generally more active than its monoester counterpart .
- Antifungal Properties :
The biological activity of aziridinyl phosphonates can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Similar to other organophosphorus compounds, these phosphonates may inhibit key enzymes involved in cellular processes by phosphorylating serine residues in their active sites .
- Mimicking Natural Substrates : The structural similarity to amino acids allows these compounds to interact with biological systems in ways that can disrupt normal function or mimic signaling pathways .
Table 1: Summary of Biological Activities
Detailed Research Findings
- A study focusing on the synthesis and biological evaluation of aminophosphonates containing aziridine motifs revealed promising results in terms of their biological activities and potential as therapeutic agents .
- The presence of a phosphonate group enhances the stability and bioavailability of these compounds in biological systems, making them suitable candidates for further development in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Phosphonic acid, (2-(1-aziridinyl)ethyl)-, diethyl ester, and how can reaction parameters be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via the Kabachnick reaction (condensation of aldehydes, amines, and dialkyl phosphites) or Michaelis-Arbuzov reactions (reaction of alkyl halides with trialkyl phosphites) . Critical parameters include:
- Temperature : 60–100°C for Kabachnick reactions to ensure efficient imine formation.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate phosphonate ester formation .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to isolate the product from byproducts .
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonate ester group .
- ¹H/¹³C NMR : Peaks for aziridinyl protons (δ 1.5–2.5 ppm, multiplet) and ethyl ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
- IR Spectroscopy : Stretching vibrations at 1250–1280 cm⁻¹ (P=O) and 1020–1050 cm⁻¹ (P-O-C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., antiviral or enzyme inhibition) across studies?
- Methodological Answer : Contradictions may arise from:
- Purity : Impurities from incomplete purification (e.g., residual solvents) can skew bioassay results. Use HPLC-MS to verify purity (>95%) .
- Stereochemistry : The aziridinyl group’s configuration (cis/trans) affects target binding. Employ chiral chromatography or asymmetric synthesis to isolate enantiomers .
- Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability. Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence quenching) .
Q. What computational strategies predict the hydrolytic stability of the aziridinyl-phosphonate ester under physiological conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for aziridine ring-opening reactions in aqueous environments. High ring strain (≈25 kcal/mol) predicts rapid hydrolysis .
- Molecular Dynamics (MD) : Simulate interactions with water molecules to identify vulnerable bonds. Correlate with experimental kinetics (e.g., half-life in PBS buffer at 37°C) .
Q. How do reaction conditions influence regioselectivity in derivatization reactions (e.g., alkylation or acylation) of the aziridinyl group?
- Methodological Answer :
- Nucleophilicity : Aziridine’s lone pair on nitrogen drives ring-opening. Use electrophiles (e.g., alkyl halides) in anhydrous THF at 0°C to favor N-alkylation over P-O cleavage .
- Steric Effects : Bulky substituents on the aziridinyl group hinder ring-opening. Monitor by ¹H NMR for new peaks (δ 3.5–4.5 ppm) indicating P-O bond retention .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
